



Application Notes & Protocols: Quantitative Analysis of N-Nitrosopyrrolidine Using Stable Isotope-Labeled Standards

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Compound of Interest		
Compound Name:	N-Nitrosopyrrolidine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopyrrolidine (NPYR) is a member of the N-nitrosamine family of compounds, which are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] These compounds can form in various foods, beverages, and pharmaceutical products during processing and storage.[2][3][4] The presence of N-nitrosamines is a significant concern in the pharmaceutical industry, with regulatory agencies like the FDA and EMA requiring stringent control of these impurities in drug products.[5][6]

Accurate and sensitive quantification of NPYR is crucial for risk assessment and quality control. Stable isotope dilution (SID) analysis, coupled with mass spectrometry (MS), is the gold standard for the quantitative analysis of trace-level contaminants like NPYR.[7][8] This method involves the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, Carbon-13, Nitrogen-15).[8][9] The SIL standard is added to the sample at the beginning of the analytical process, allowing for the correction of analyte losses during sample preparation and variations in instrument response, thereby ensuring high accuracy and precision.[8][10]

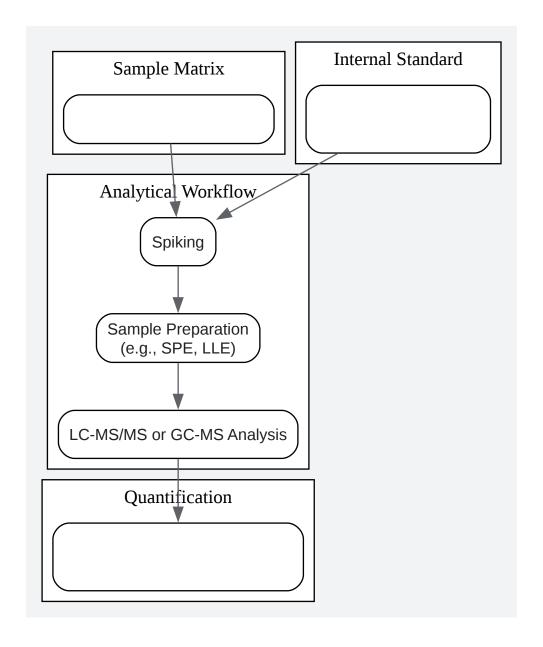


These application notes provide a comprehensive overview and detailed protocols for the quantification of **N-Nitrosopyrrolidine** using stable isotope-labeled standards.

Principle of Stable Isotope Dilution for NPYR Analysis

The core principle of the stable isotope dilution assay is the addition of a known amount of an isotopically labeled NPYR standard (e.g., **N-Nitrosopyrrolidine**-d4, NPYR-d4) to the sample containing the unlabeled (native) NPYR. The labeled standard serves as an internal benchmark. Since the labeled and unlabeled NPYR exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation. However, they are readily distinguishable by a mass spectrometer due to their mass difference. By measuring the ratio of the signal intensity of the native NPYR to that of the labeled internal standard, the concentration of the native NPYR in the original sample can be accurately determined.[7][8]





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Principle of Stable Isotope Dilution for NPYR Analysis.

Experimental ProtocolsPreparation of Standards and Reagents

Materials:

• N-Nitrosopyrrolidine (NPYR) analytical standard



- N-Nitrosopyrrolidine-d4 (NPYR-d4) or another suitable deuterated standard (e.g., NDMA-d6, NDPA-d14)[11][12]
- Methanol (HPLC or LC-MS grade)[13]
- Ultrapure water[14]
- Formic acid (LC-MS grade)[15]

Procedure:

- Primary Stock Solutions (e.g., 1000 µg/mL): Accurately weigh the NPYR and NPYR-d4 standards and dissolve them in methanol to prepare individual primary stock solutions. Store in amber vials at -20°C.[13]
- Intermediate Stock Solutions (e.g., 10 μ g/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with methanol. These solutions can be stored at 4°C for a limited period.[14]
- Working Standard Solutions: Prepare a series of calibration standards by diluting the
 intermediate NPYR stock solution with methanol to achieve a concentration range relevant to
 the expected sample concentrations (e.g., 0.1 to 200 ng/mL).[14]
- Internal Standard Spiking Solution (e.g., 50 ng/mL): Prepare a working solution of the internal standard (NPYR-d4) at a fixed concentration. This solution will be added to all samples, blanks, and calibration standards.[14]

Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., drug product, water, food).[16] The goal is to extract NPYR and the internal standard from the matrix while removing interferences.

A. Solid-Phase Extraction (SPE) - for Water Samples

This method is adapted from established protocols for nitrosamine analysis in water.[11][15]

Materials:



- SPE cartridges (e.g., Coconut charcoal or other suitable sorbent)
- Methylene chloride
- Methanol
- Nitrogen evaporator

Procedure:

- To a 500 mL water sample, add a known amount of the internal standard spiking solution.
- Condition the SPE cartridge with methylene chloride followed by methanol and then ultrapure water.
- Load the sample onto the conditioned SPE cartridge at a controlled flow rate.
- Wash the cartridge with ultrapure water to remove polar impurities.
- Dry the cartridge thoroughly under a stream of nitrogen.
- Elute the NPYR and internal standard from the cartridge with methylene chloride.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- The sample is now ready for LC-MS/MS or GC-MS analysis.
- B. Liquid-Liquid Extraction (LLE) for Drug Products

This is a general procedure that may need optimization based on the specific drug formulation.

Materials:

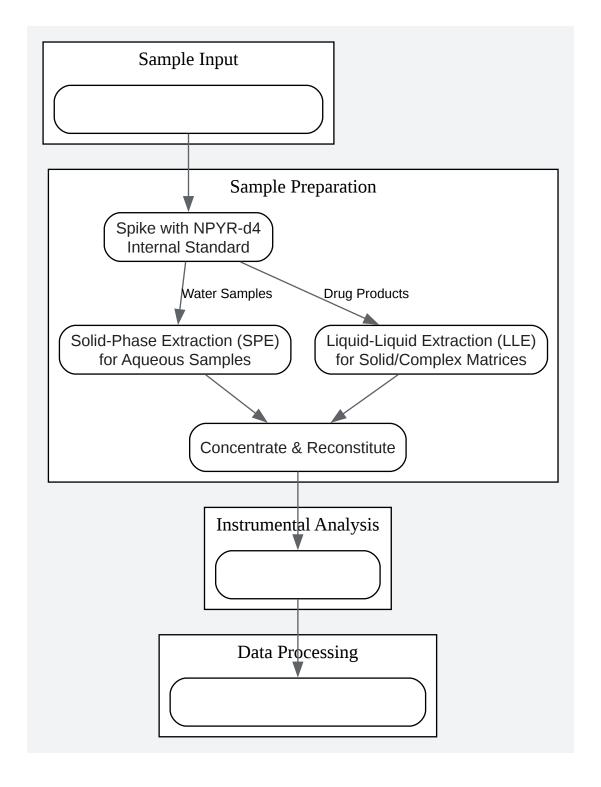
- Dichloromethane (DCM) or other suitable organic solvent
- Anhydrous sodium sulfate
- Centrifuge



Procedure:

- Weigh a known amount of the homogenized drug product and dissolve or suspend it in an appropriate aqueous buffer.
- Spike the sample with the internal standard solution.
- Perform liquid-liquid extraction by adding DCM and shaking vigorously.
- Centrifuge to separate the aqueous and organic layers.
- Collect the organic (DCM) layer. Repeat the extraction process on the aqueous layer two more times.
- Pool the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent and reconstitute the residue in a known volume of methanol for analysis.





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General Experimental Workflow for NPYR Analysis.

Instrumental Analysis: LC-MS/MS



Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of nitrosamines.[5][11][12]

Parameter	Typical Conditions	
LC System	UHPLC system (e.g., Thermo Scientific Dionex UltiMate 3000)[15]	
Column	C18 reverse-phase column (e.g., Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm)[15]	
Mobile Phase A	0.1% Formic Acid in Water[15]	
Mobile Phase B	0.1% Formic Acid in Methanol[15]	
Flow Rate	0.5 mL/min[13]	
Injection Volume	10-100 μL[13]	
MS System	Triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive)[11][13]	
Ionization Mode	Heated Electrospray Ionization (HESI), Positive Ion Mode[11] or APCI[14]	
MRM Transitions	NPYR: e.g., m/z 101 -> m/z 55; NPYR-d4: e.g., m/z 105 -> m/z 59	

Note: The specific MRM (Multiple Reaction Monitoring) transitions should be optimized for the instrument being used.

Data Presentation and Quantification

The quantification of NPYR is based on the ratio of the peak area of the native analyte to the peak area of the stable isotope-labeled internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the NPYR standards. The concentration of NPYR in the samples is then calculated from this curve.

Table 1: Example Calibration Data for NPYR Analysis



Standard Conc. (ng/mL)	NPYR Peak Area	NPYR-d4 Peak Area	Area Ratio (NPYR/NPYR-d4)
0.1	1,520	150,500	0.010
0.5	7,650	151,000	0.051
1.0	15,300	150,800	0.101
5.0	75,800	149,900	0.506
10.0	152,500	150,200	1.015
50.0	760,000	150,500	5.050
100.0	1,510,000	149,800	10.080

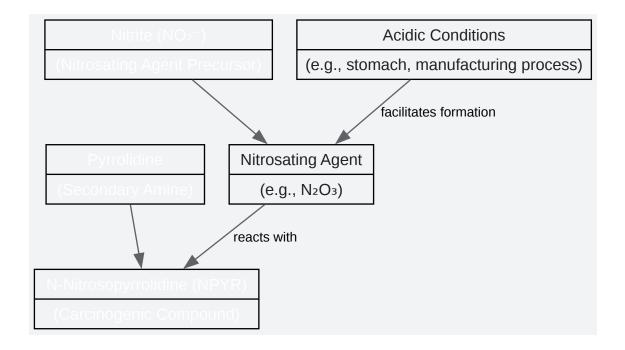
Table 2: Method Performance Characteristics

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.4 - 12 ng/L	[12]
Limit of Quantification (LOQ)	~0.29 μg/kg	
Recovery	68 - 83%	[11][12]
Linearity (R²)	> 0.99	[13]

Formation of N-Nitrosopyrrolidine

NPYR is typically formed from the reaction of secondary amines (like pyrrolidine) with a nitrosating agent, most commonly derived from nitrite salts under acidic conditions.[1][17] This reaction is a critical consideration in drug manufacturing, as secondary amines can be present as part of the active pharmaceutical ingredient (API) structure, reagents, or impurities.[16]





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Chemical Formation of **N-Nitrosopyrrolidine**.

Conclusion

The use of stable isotope-labeled standards is indispensable for the accurate and reliable quantification of **N-Nitrosopyrrolidine**. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to implement sensitive analytical methods for the monitoring and control of this potentially carcinogenic impurity. Adherence to validated methods and careful sample handling are paramount to ensure data quality and regulatory compliance.

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